3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C20H18BrNO4 This compound features a complex structure that includes a benzoate ester linked to a brominated isoindoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps. One common method includes the esterification of 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the isoindoline-dione moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindoline-dione derivatives.
Scientific Research Applications
3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The brominated isoindoline-dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but lacks the 3-methylbutyl ester group.
3-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid: Positional isomer with similar chemical properties.
4-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)benzoic acid: Contains dichloro substitution instead of bromo.
Uniqueness
3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific ester linkage and brominated isoindoline-dione moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C20H18BrNO4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H18BrNO4/c1-12(2)9-10-26-20(25)13-3-6-15(7-4-13)22-18(23)16-8-5-14(21)11-17(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
CVVBFYKXZTWMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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